![molecular formula C23H20N4O B2753351 N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide CAS No. 313398-14-0](/img/structure/B2753351.png)
N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide, also known as MPQA, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in cell growth and proliferation. MPQA has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
Pharmacological Importance
Quinazoline derivatives, such as those synthesized in studies by Rajveer et al. (2010), have been identified for their significant pharmacological importance. These compounds have demonstrated a range of activities, including anti-inflammatory, analgesic, and anti-bacterial effects. The methodology for synthesizing these compounds involves multi-step reactions, starting from benzoxazinone derivatives and proceeding through various chemical transformations to yield N-substituted acetamides and other derivatives. The pharmacological activities of these compounds were evaluated and compared with standard drugs, highlighting their potential for drug development and therapeutic applications (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Antimalarial Activity
Research by Werbel et al. (1986) explored the synthesis and quantitative structure-activity relationships (QSAR) of a series of quinazoline derivatives with antimalarial activity. This study emphasized the correlation between chemical structure modifications and their impact on antimalarial potency, offering insights into the design of more effective antimalarial agents. The compounds exhibited excellent activity against resistant strains of parasites and showed potential for clinical trials, underscoring the significance of quinazoline derivatives in the fight against malaria (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Antimicrobial Activities
Patel and Shaikh (2011) synthesized new quinazoline derivatives with a focus on their antimicrobial activities. These compounds were prepared from phenyl acetic acid, showcasing a methodological approach to creating quinazoline-based agents with potential applications in combating microbial infections. The study highlighted specific derivatives that demonstrated good activity compared to standard drugs, indicating the potential of quinazoline derivatives in developing new antimicrobial agents (Patel & Shaikh, 2011).
Analgesic and Anti-inflammatory Activities
Alagarsamy et al. (2015) designed and synthesized quinazolinyl acetamides to evaluate their analgesic and anti-inflammatory activities. This research underscores the therapeutic potential of quinazoline derivatives in pain management and inflammation control. The findings revealed compounds with potent activities, offering a foundation for further development of quinazoline-based medications (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015).
Propiedades
IUPAC Name |
N-[4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c1-15-8-13-21-20(14-15)22(17-6-4-3-5-7-17)27-23(26-21)25-19-11-9-18(10-12-19)24-16(2)28/h3-14H,1-2H3,(H,24,28)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWBDBSQXBISMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

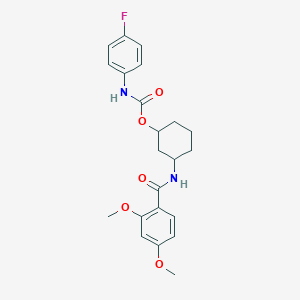
![3-cinnamyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2753271.png)
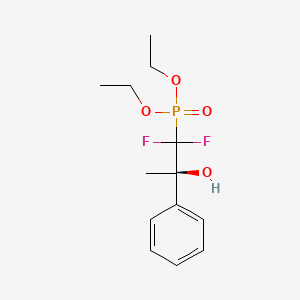
![4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2753275.png)
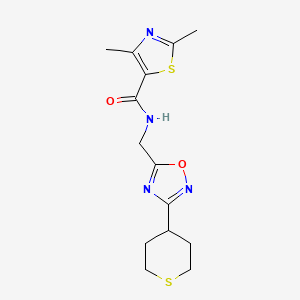
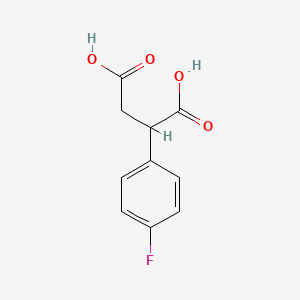
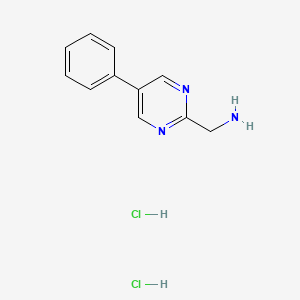
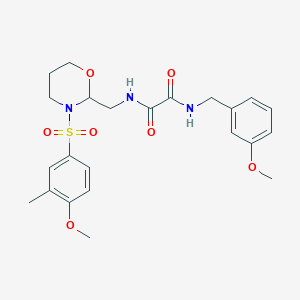
amino}-3-methoxycyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B2753280.png)
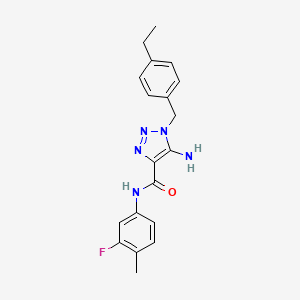
![4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2753286.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2753287.png)
![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2753290.png)
